7-Bromo-6-methyl-2-propylquinoline-4-ol
Description
Historical Context and Significance of Quinoline (B57606) Derivatives in Chemical and Biological Sciences
The journey of quinoline and its derivatives in the annals of science began in 1834 when it was first isolated from coal tar. bldpharm.com This nitrogen-containing heterocyclic aromatic compound, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has since become a cornerstone in medicinal chemistry and materials science. bldpharm.com The initial spark of interest in quinoline derivatives was ignited by the discovery of their potent biological activities, most notably the antimalarial properties of quinine, an alkaloid extracted from the bark of the Cinchona tree. nih.gov Quinine's success in treating malaria spurred extensive research into synthetic quinoline analogues, leading to the development of crucial drugs like chloroquine (B1663885) and primaquine, which became mainstays in the global fight against this parasitic disease. bldpharm.comnih.gov
Beyond their antimalarial applications, the versatile quinoline scaffold has given rise to a vast array of therapeutic agents with diverse pharmacological activities. nih.govchemtik.com This includes the development of antibacterial agents such as the fluoroquinolones (e.g., ciprofloxacin), anticancer drugs like topotecan (B1662842) and camptothecin, and local anesthetics such as dibucaine. bldpharm.com The ability to modify the quinoline ring at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a highly adaptable template for drug design. nih.gov Researchers have successfully synthesized numerous quinoline derivatives that exhibit anti-inflammatory, antiviral, antifungal, anticonvulsant, and neuroprotective properties, underscoring the enduring importance of this chemical motif in the quest for new medicines. nih.govnih.gov
The Quinoline-4-ol Scaffold as a Privileged Structure in Drug Discovery Initiatives
Within the broad family of quinoline derivatives, the quinoline-4-ol substructure has emerged as a "privileged scaffold." This term is used in medicinal chemistry to describe a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of novel therapeutic agents. nih.gov The quinoline-4-ol core, and its tautomeric form, quinolin-4(1H)-one, possess a unique combination of features, including hydrogen bond donor and acceptor sites, and an aromatic system capable of various interactions, which contribute to its promiscuous binding capabilities.
The significance of the quinoline-4-ol scaffold is evident in the wide range of biological activities attributed to its derivatives. Research has demonstrated that compounds containing this moiety can act as potent inhibitors of various enzymes and receptors. For instance, derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of alkaline phosphatases. scbt.com Furthermore, the quinolinone scaffold is present in compounds showing promise as anticancer agents by targeting pathways such as the PI3K/mTOR signaling cascade. mdpi.com The structural versatility of the quinoline-4-ol ring system allows for the introduction of various substituents, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This adaptability has made it a focal point in the design of multi-target agents, a modern approach in drug discovery aimed at addressing complex diseases with a single chemical entity. nih.gov
Research Rationale and Focus on 7-Bromo-6-methyl-2-propylquinoline-4-ol and Related Analogues
The exploration of novel quinoline-4-ol analogues continues to be a vibrant area of academic and industrial research. The rationale behind synthesizing new derivatives lies in the potential to discover compounds with improved efficacy, novel mechanisms of action, or the ability to overcome drug resistance. The specific compound, This compound , represents a unique combination of substituents on the quinoline-4-ol core. The presence of a bromine atom at the 7-position, a methyl group at the 6-position, and a propyl group at the 2-position suggests a deliberate design to modulate the compound's lipophilicity, electronic properties, and steric profile.
While specific research on This compound is not extensively published in peer-reviewed literature, its structural features can be analyzed in the context of related analogues. For example, the presence of a halogen, such as bromine, is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability. Research on related bromo-substituted quinolines has shown significant biological activity. For instance, derivatives of 2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol have demonstrated antimycobacterial potential. nih.gov
The synthesis of such a compound would likely follow established methodologies for quinoline ring formation, potentially involving the cyclization of an appropriately substituted aniline (B41778) with a β-keto ester or a related precursor. A plausible synthetic intermediate for this compound is 7-Bromo-4-chloro-6-methylquinoline . The chloro group at the 4-position can be readily displaced by a hydroxyl group to yield the desired quinoline-4-ol.
The lack of extensive public research on This compound itself suggests that it may be a novel compound with unexplored potential or part of proprietary drug discovery programs. Further investigation into its synthesis and biological evaluation is warranted to determine its potential as a new pharmacological agent.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄BrNO | ChemTik chemtik.com |
| Molecular Weight | 280.16 g/mol | ChemTik chemtik.com |
| CAS Number | 1189105-97-2 | BLDpharm bldpharm.com |
Table 2: Related Quinoline Analogues and their Reported Activities
| Compound Name | Reported Biological Activity/Use | Reference |
| 2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol derivatives | Antimycobacterial agents | nih.gov |
| Quinine | Antimalarial | nih.gov |
| Chloroquine | Antimalarial | bldpharm.comnih.gov |
| Ciprofloxacin | Antibacterial | bldpharm.com |
| Topotecan | Anticancer | bldpharm.com |
| Quinoline-4-carboxylic acid derivatives | Alkaline phosphatase inhibitors | scbt.com |
| 4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Anticancer agents (PI3K inhibitors) | mdpi.com |
Structure
3D Structure
Properties
CAS No. |
1189105-97-2 |
|---|---|
Molecular Formula |
C13H14BrNO |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
7-bromo-6-methyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14BrNO/c1-3-4-9-6-13(16)10-5-8(2)11(14)7-12(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
CURCKGNXTDZFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=C(C(=C2)C)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Methodologies in Quinoline 4 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound like 7-Bromo-6-methyl-2-propylquinoline-4-ol, ¹H and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would provide a detailed picture of its molecular structure.
¹H NMR spectroscopy would identify all the distinct proton environments in the molecule. The aromatic protons on the quinoline (B57606) core would typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships and substitution pattern. The methyl group protons would be expected to produce a singlet at approximately δ 2.4-2.5 ppm. The n-propyl group would show a characteristic triplet for the terminal methyl group and two multiplets for the methylene (B1212753) groups. The hydroxyl proton (4-OH) may appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. For instance, in a related series of 4-hydroxy-2-quinolinone derivatives, the hydroxyl proton is observed as a sharp singlet far downfield, often above δ 16 ppm, due to strong intramolecular hydrogen bonding.
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbonyl-like carbon at the C4 position (C-OH) would be significantly downfield, potentially in the δ 170-180 ppm range, characteristic of quinolin-4-ol tautomers. Aromatic carbons would resonate between δ 115-150 ppm. The carbons of the propyl group and the methyl group would appear in the upfield region (δ 10-40 ppm). For example, in a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, aliphatic carbons of a side chain appeared in the δ 15-77 ppm range, while aromatic carbons were observed between δ 119 and 150 ppm mdpi.com.
DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons, while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This would be instrumental in unambiguously assigning the resonances for the propyl side chain.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Quinoline Moiety Data is hypothetical and based on typical chemical shifts for related structures.
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
|---|---|---|---|
| C2 | - | ~155 | C |
| C3 | ~6.5 | ~108 | CH |
| C4 | - | ~175 | C-OH |
| C4a | - | ~120 | C |
| C5 | ~8.0 | ~125 | CH |
| C6-CH₃ | ~2.5 (s) | ~20 | CH₃ |
| C6 | - | ~135 | C |
| C7-Br | - | ~118 | C |
| C8 | ~8.2 | ~128 | CH |
| C8a | - | ~140 | C |
| C2-CH₂CH₂CH₃ | ~2.8 (t) | ~40 | CH₂ |
| C2-CH₂CH₂CH₃ | ~1.8 (m) | ~22 | CH₂ |
| C2-CH₂CH₂CH₃ | ~1.0 (t) | ~14 | CH₃ |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group, which may be involved in hydrogen bonding. The C=O stretching vibration of the quinolin-4-one tautomer would likely appear as a strong band around 1640-1620 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. C-H stretching vibrations for the aromatic, methyl, and propyl groups would appear just above and below 3000 cm⁻¹, respectively. The C-Br stretching vibration is expected to be found in the lower wavenumber region, typically between 600-500 cm⁻¹. In studies of related quinoline derivatives, characteristic bands for C=C, C=N, and C-O stretching are consistently reported in these regions nih.govchemmethod.com.
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H Stretch | -OH (hydroxyl) |
| 3080-3010 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (propyl, methyl) |
| ~1630 | C=O Stretch | Quinolin-4-one tautomer |
| 1600-1450 | C=C and C=N Stretch | Quinoline ring |
| ~1250 | C-O Stretch | Aryl-O |
| 600-500 | C-Br Stretch | Aryl bromide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The extended aromatic system of the quinoline ring in this compound would give rise to characteristic absorptions in the UV region. Typically, quinoline derivatives exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. For the quinoline core, one would expect to see absorption maxima (λ_max) in the range of 220-350 nm. The exact positions and intensities of these bands are influenced by the substituents on the ring. The presence of the hydroxyl group, methyl group, and bromine atom would cause shifts in the absorption maxima compared to the parent quinoline molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound (C₁₃H₁₄BrNO), which has a calculated molecular weight of approximately 280.03 g/mol for the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). A key feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks (an M⁺ peak and an M+2 peak) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for quinolines include the loss of small molecules like HCN or CO. The propyl side chain could undergo fragmentation, leading to the loss of ethyl or methyl radicals. Analysis of the fragmentation of methoxyquinolines has shown that the initial loss of a methyl radical followed by the elimination of carbon monoxide is a common pathway.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
|---|---|
| ~281 / 283 | [M+H]⁺ (Molecular ion + proton) showing the characteristic 1:1 bromine isotope pattern |
| ~280 / 282 | [M]⁺ (Molecular ion) showing the characteristic 1:1 bromine isotope pattern |
| ~252 / 254 | Loss of CO from the molecular ion |
| ~239 / 241 | Loss of the propyl group (C₃H₇) |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of its structure. The analysis would yield precise bond lengths, bond angles, and torsion angles. It would definitively establish the substitution pattern on the quinoline ring and the conformation of the propyl side chain. Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which are common in quinoline derivatives. Studies on similar quinoline structures have used this method to confirm their molecular geometry and stereochemistry with high precision mdpi.com.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the purification and assessment of the purity of synthesized compounds.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. For this compound, a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be developed to achieve good separation of the product from any starting materials or by-products. The compound's retention factor (Rf) would be a characteristic property under the specific conditions used.
High-Performance Liquid Chromatography (HPLC) is a more powerful technique for the final purification and quantitative analysis of purity. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The purity of this compound would be determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total peak area. In the synthesis of related quinoline derivatives, HPLC is routinely used to confirm the purity of the final products.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of Quinoline 4 Ol Derivatives
General Principles of SAR Applied to Quinoline (B57606) Analogues
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a versatile template for developing a wide array of pharmacologically active molecules. mdpi.commdpi.com SAR studies for quinoline analogues have established several key principles that govern their biological effects. researchgate.netnih.gov The nature, position, and orientation of various substituents on the quinoline ring system profoundly influence the molecule's interaction with biological targets, thereby dictating its efficacy and spectrum of activity. nih.gov
For many quinoline derivatives, particularly those with antimicrobial or anticancer properties, specific structural motifs are considered essential for activity. For instance, in certain series of antibacterial quinolones, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is crucial for their mechanism of action. slideshare.net The spatial arrangement of substituents affects how the molecule fits into the binding pocket of a target protein or intercalates with DNA, influencing its therapeutic potential. nih.govnih.gov The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, also play a critical role in modulating the reactivity and binding affinity of the quinoline core. nih.gov
The diverse biological activities exhibited by quinoline derivatives, including antimalarial, anticancer, antibacterial, and antiviral effects, underscore the importance of SAR in optimizing these compounds for specific therapeutic applications. nih.govnih.govdovepress.com
Impact of Substituents on Biological Activity of Quinoline-4-ols
The introduction of halogen atoms, such as bromine, into the quinoline ring is a common strategy to enhance biological activity. Halogenation can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which are critical determinants of its pharmacological profile.
Specifically, the presence of a bromine atom at the C-7 position of the quinoline ring has been shown in various studies to be a key contributor to the biological activity of these compounds. nih.gov Research on other quinoline derivatives has demonstrated that halogenation at this position can significantly enhance anticancer and antiproliferative effects. nih.govresearchgate.net For example, studies on 8-hydroxyquinolines revealed that bromination at the C-5 and C-7 positions led to potent antiproliferative activity against several cancer cell lines. nih.govresearchgate.net This suggests that the electronic and steric properties imparted by the bromine atom at position 7 are crucial for the molecule's interaction with its biological targets. The electron-withdrawing nature of bromine can alter the charge distribution across the quinoline ring, potentially enhancing binding affinities to target enzymes or receptors. youtube.com
In the context of 7-Bromo-6-methyl-2-propylquinoline-4-ol, the bromine at the 7-position is anticipated to play a significant role in its biological potential, a hypothesis supported by the established importance of halogenation at this site in related quinoline structures.
The size, shape, and lipophilicity of alkyl substituents on the quinoline ring are critical factors that can modulate biological activity. These groups can influence the molecule's ability to cross cell membranes and its fit within the binding site of a target protein.
The presence of a propyl group at the C-2 position of the quinoline nucleus is a notable feature. In some quinolone series, alkyl groups at this position have been found to be more advantageous for certain biological activities, such as antineoplastic effects, compared to aryl groups. nih.gov The length and branching of this alkyl chain can impact the compound's lipophilicity, which in turn affects its absorption, distribution, and ability to reach its target.
The hydroxyl group at the C-4 position, which defines the compound as a quinoline-4-ol, is a critical determinant of its chemical and biological properties. This group can act as both a hydrogen bond donor and acceptor, which is often crucial for binding to biological macromolecules. The tautomeric equilibrium between the 4-quinolone and 4-hydroxyquinoline (B1666331) forms can also play a role in its interactions.
In many classes of quinoline-based compounds, the presence of a carbonyl or hydroxyl group at position 4 is essential for their biological activity. nih.gov For example, in the case of 4-quinolone derivatives, this feature is a key part of the pharmacophore responsible for their antibacterial effects. researchgate.net The hydroxyl group can participate in key hydrogen bonding interactions within the active site of an enzyme or receptor, thereby anchoring the molecule and contributing to its inhibitory potency. The acidic nature of the 4-hydroxyl group can also influence the compound's ionization state at physiological pH, which affects its solubility and ability to cross biological membranes.
The SAR of quinoline derivatives is highly dependent on the pattern of substitution around the core ring structure. nih.govnih.gov Modifications at various other positions can lead to significant changes in biological activity. For instance, in some series of quinoline derivatives, the introduction of a fluorine atom at the C-6 position has been shown to enhance antibacterial activity. slideshare.net Similarly, substitutions at the C-5 and C-8 positions can also have a profound impact on the pharmacological profile. nih.gov
The interplay between different substituents is also a key consideration. The electronic effects of one substituent can influence the reactivity and properties of another, leading to synergistic or antagonistic effects on biological activity. For example, the presence of an electron-withdrawing group like bromine at C-7 can modulate the acidity of the hydroxyl group at C-4, which in turn can affect its binding interactions. A comprehensive understanding of SAR requires considering the combined effects of all substituents on the quinoline nucleus.
Computational Approaches in SAR/QSAR Modeling for Quinoline-4-ols
Computational methods, particularly QSAR, have become indispensable tools in modern drug discovery for systematically exploring the relationship between chemical structure and biological activity. bohrium.comresearchgate.net These approaches aim to develop mathematical models that correlate the physicochemical properties of a series of compounds with their observed biological activities. nih.gov
For quinoline-4-ol derivatives, QSAR studies can provide valuable insights into the structural requirements for a particular biological effect. bohrium.com By analyzing a dataset of related compounds with known activities, QSAR models can identify key molecular descriptors that are positively or negatively correlated with potency. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.govnih.gov
Various statistical methods, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like artificial neural networks (ANN), are employed to build these models. nih.gov The resulting QSAR equations can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the analysis a step further by considering the 3D spatial arrangement of molecular fields. dovepress.commdpi.com These techniques generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. Such models can provide a more intuitive and detailed understanding of the SAR and guide the rational design of new quinoline-4-ol derivatives with improved potency and selectivity. mdpi.comresearchgate.net
Interactive Data Table: Key Substituents and Their Influence on Quinoline Activity
| Position on Quinoline Ring | Substituent Type | General Influence on Biological Activity | Example from this compound |
| 7 | Halogen | Often enhances activity through electronic and lipophilic effects. nih.govresearchgate.net | Bromine |
| 2 | Alkyl Chain | Influences lipophilicity and steric interactions within the binding site. nih.gov | Propyl |
| 6 | Alkyl Group | Can provide additional hydrophobic interactions and modulate electronic properties. nih.govresearchgate.net | Methyl |
| 4 | Hydroxyl | Crucial for hydrogen bonding and can be essential for the pharmacophore. nih.gov | Hydroxyl |
In Vitro Biological Activities of 7 Bromo 6 Methyl 2 Propylquinoline 4 Ol Analogues
Antimicrobial Properties
In Vitro Antibacterial Efficacy
The antibacterial potential of quinoline (B57606) analogues has been explored against various bacterial species, including the resilient Mycobacterium tuberculosis. A study investigating new substituted 4-N-alkylated-2-trifluoromethyl-quinoline analogues revealed significant activity against both sensitive and resistant strains of M. tuberculosis. nih.gov Among the forty compounds evaluated, twenty-nine showed activity against the sensitive strain (ATCC 27294), and thirteen were active against resistant strains. nih.gov Notably, compounds 4a and 4d demonstrated potent activity against resistant strains with Minimum Inhibitory Concentration (MIC) values of 4 µM and 5 µM, respectively. nih.gov The most promising compounds, 4c and 4d, exhibited MICs of 9 µM and 12 µM against the sensitive strain. nih.gov Importantly, several of the active compounds, including 4a and 4d, were found to be non-cytotoxic to human macrophage cells at concentrations close to their MIC values, highlighting their potential as selective antibacterial agents. nih.gov
Table 1: In Vitro Antibacterial Activity of 2-Trifluoromethyl-quinoline Analogues against M. tuberculosis
| Compound | Sensitive Strain (MIC in µM) | Resistant Strains (MIC in µM) |
|---|---|---|
| 4a | - | 4 |
| 4c | 9 | - |
| 4d | 12 | 5 |
Data sourced from a study on new substituted 4-N-alkylated-2-trifluoromethyl-quinoline analogues. nih.gov
In Vitro Antifungal Activities
Quinoline derivatives have demonstrated significant antifungal properties. A compound known as bromoquinol has been identified as a potent, broad-spectrum antifungal agent. nih.gov Its mode of action appears to involve the induction of oxidative stress and apoptosis in fungi like Aspergillus fumigatus. nih.gov The antifungal activity of bromoquinol is enhanced under conditions of iron starvation, a state often encountered during in vivo growth of fungal pathogens. nih.gov
In a separate investigation, synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogues were screened for their antifungal activity against Candida albicans. nih.gov Several of these derivatives exhibited notable inhibitory potential. Specifically, compounds designated as BQ-06, BQ-07, and BQ-08 displayed the highest activity with a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL. nih.gov Other analogues, such as BQ-01, BQ-03, and BQ-05, also showed strong activity with an MIC of 0.8 µg/mL, which compares favorably to the standard antifungal drug fluconazole (B54011) (MIC of 30 µg/mL in the same study). nih.gov These pyrrolo[1,2-a]quinoline (B3350903) derivatives, which feature a bromo-substituent, highlight the potential of this chemical class in developing new antifungal agents. nih.gov
Table 2: In Vitro Antifungal Activity of Pyrrolo[1,2-a]quinoline Analogues against C. albicans
| Compound | Minimum Inhibitory Concentration (MIC in µg/mL) |
|---|---|
| BQ-06 | 0.4 |
| BQ-07 | 0.4 |
| BQ-08 | 0.4 |
| BQ-01 | 0.8 |
| BQ-03 | 0.8 |
| BQ-05 | 0.8 |
| Fluconazole (Standard) | 30 |
Data from a study on synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylates. nih.gov
Antiparasitic Activities
In Vitro Antimalarial Potential (e.g., against Plasmodium falciparum, P. berghei)
The quinoline core is a cornerstone of antimalarial drug discovery, with numerous analogues demonstrating potent activity against Plasmodium species. A series of novel 4-aminoquinoline (B48711) analogues with a methyl group at the 4-amino position showed significant antiplasmodial activity against both chloroquine (B1663885) (CQ)-sensitive (3D7) and CQ-resistant (K1) strains of P. falciparum. nih.gov Many of these compounds exhibited IC50 values below 0.5 µM. nih.gov For instance, compound 11a was highly active against both strains, with IC50 values of 40 nM and 60 nM, respectively. nih.gov In vivo studies in a mouse model with the multidrug-resistant Plasmodium yoelii nigeriensis also showed promising results, with compound 9a achieving 100% parasite inhibition on day 4 post-infection at a 100 mg/kg oral dose. nih.gov
Another study focused on quinoline derivatives combined with sulfonamide or hydrazine (B178648)/hydrazide groups. nih.gov The hydrazine and hydrazide derivatives were particularly effective against both CQ-sensitive and CQ-resistant P. falciparum strains and showed low cytotoxicity. nih.gov Compound 1f, a hydrazine derivative, demonstrated in vivo activity against P. berghei comparable to chloroquine. nih.gov
Furthermore, 4-cyano-3-methylisoquinoline (B179422) derivatives have been synthesized and tested for their antimalarial properties. rsc.org While initially designed to target parasite protein kinase A (PfPKA), these compounds potently inhibited the growth of both CQ-sensitive and resistant strains of P. falciparum, suggesting an alternative mechanism of action. rsc.org
Table 3: In Vitro Antimalarial Activity of Selected Quinoline Analogues against P. falciparum
| Compound | Strain | IC50 |
|---|---|---|
| 11a | 3D7 (CQ-sensitive) | 40 nM |
| 11a | K1 (CQ-resistant) | 60 nM |
| 10c | 3D7 (CQ-sensitive) | 60 nM |
| 10c | K1 (CQ-resistant) | 100 nM |
Data from a study on 4-N-(methyl)-4-aminoquinoline compounds. nih.gov
In Vitro Antileishmanial Activity (e.g., against Leishmania donovani, L. amazonensis, L. braziliensis species)
Quinoline analogues have also been evaluated for their potential to combat leishmaniasis. While specific studies on 7-bromo-6-methyl-2-propylquinoline-4-ol analogues are limited, research on related structures provides valuable insights. For example, a study on 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives, which are structurally related to quinolines, showed significant activity against Leishmania donovani and Leishmania infantum. researchgate.net Certain compounds in this series demonstrated potent inhibition of both promastigote and amastigote forms of the parasite. researchgate.net
The host cell type can significantly influence the in vitro activity of antileishmanial drugs. A study evaluating various drugs against intracellular L. donovani amastigotes in different macrophage types found that drug efficacy varied between host cells. nih.gov This highlights the importance of the experimental model in assessing the antileishmanial potential of new compounds.
Phenolic compounds, some of which share structural motifs with quinoline degradation products, have also been investigated. Rosmarinic acid and apigenin (B1666066) were found to be effective against both promastigote and intracellular amastigote forms of L. donovani, inducing cell cycle arrest and morphological changes in the parasites. plos.org
In Vitro Antitrypanosomal Activity
The development of new antitrypanosomal agents is a critical area of research, and quinoline derivatives have emerged as a promising class of compounds. A series of 24 new amide derivatives of 3-aminoquinoline (B160951) bearing a substituted benzenesulphonamide moiety were synthesized and evaluated for their activity against Trypanosoma brucei gambiense. plos.org Nine of these compounds displayed IC50 values in the nanomolar range (1–6 nM), which is comparable to or better than the standard drug melarsoprol (B1676173) (IC50 of 5 nM). plos.org Compounds 11n and 11v were particularly potent, with an IC50 of 1.0 nM. plos.org
In another study, 2-styrylquinolines were synthesized and tested against Trypanosoma cruzi. nih.gov Several of these compounds showed high in vitro activity, with EC50 values ranging from 4.6 µg/mL to 12.5 µg/mL. nih.gov The most active compounds in vitro also demonstrated significant parasite load reduction in a mouse model of Chagas disease. nih.gov
Table 4: In Vitro Antitrypanosomal Activity of 3-Aminoquinoline Analogues against T. b. gambiense
| Compound | IC50 (nM) |
|---|---|
| 11f | 3 |
| 11g | 2 |
| 11n | 1 |
| 11v | 1 |
| 11w | 2 |
| Melarsoprol (Standard) | 5 |
Data from a study on new carboxamides bearing a quinoline moiety. plos.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-N-alkylated-2-trifluoromethyl-quinoline analogues |
| Bromoquinol |
| Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylates |
| Fluconazole |
| 4-Aminoquinoline analogues |
| Chloroquine |
| Quinoline derivatives with sulfonamide/hydrazine/hydrazide groups |
| 4-Cyano-3-methylisoquinoline derivatives |
| 9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives |
| Rosmarinic acid |
| Apigenin |
| 3-Aminoquinoline derivatives with benzenesulphonamide |
| Melarsoprol |
Anticancer and Antiproliferative Effects
In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., MCF-7, HCT-15, HepG-2, H460, HT-29)
The anticancer potential of quinoline derivatives has been a significant area of research, with numerous studies evaluating their cytotoxic effects against a variety of human cancer cell lines. While specific data for this compound is not extensively available in the public domain, the examination of its analogues provides valuable insights into the structure-activity relationships that govern their antiproliferative efficacy.
Research into various quinoline and quinazolinone analogues has demonstrated a broad spectrum of cytotoxic activity. For instance, novel benzoquinoline derivatives have shown potent antiproliferative effects against colon carcinoma (HT29), Caucasian breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG-2) cell lines. jksus.org One of the most active compounds identified in a study was 2-Amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, which exhibited significant efficacy, particularly against the HT29 cell line. jksus.org
Similarly, other synthesized quinoline derivatives have been tested against cell lines such as the human breast cancer cell line MDA-MB-231 and the colon cancer cell line HT29, showing moderate to high activity. cu.edu.eg The introduction of different substituents on the quinoline scaffold has been shown to significantly influence the cytotoxic potency. For example, certain 5-amino-2-aroylquinolines have demonstrated high potency against multiple cell lines including non-small-cell lung carcinoma (H460) and human colorectal carcinoma (HT29). nih.gov
The following table summarizes the in vitro cytotoxic activity of various quinoline analogues against several human cancer cell lines, as reported in the literature.
| Compound Type | Cell Line | Activity (IC50/LC50/GI50) | Reference |
| Benzoquinoline derivatives | MCF-7 (Breast) | LC50: 21.23 µM | jksus.org |
| HT-29 (Colon) | LC50: 8.24 µM | jksus.org | |
| HepG-2 (Liver) | LC50: 26.15 µM | jksus.org | |
| Quinolone derivatives | Human Leukaemia | GI50: 0.45 ± 0.10 µM | nih.gov |
| MCF-7 (Breast) | IC50: 3 ± 2 nM | nih.gov | |
| (E)-3-[3-(4-methoxyphenyl) quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one | MCF-7 (Breast) | IC50: 1.05 µM | nih.gov |
| MDA-MB-231 (Breast) | IC50: 0.75 µM | nih.gov | |
| Quinoline derivatives | MDA-MB-231 (Breast) | IC50: 4.6 - 48.2 µM | cu.edu.eg |
| 5-amino-2-aroylquinolines | H460 (Lung), HT29 (Colon) | Potent activity reported | nih.gov |
| 6-Bromo quinazoline (B50416) derivatives | MCF-7 (Breast) | IC50: 15.85 ± 3.32 µM | nih.gov |
| SW480 (Colon) | IC50: 17.85 ± 0.92 µM | nih.gov |
It is important to note that the presence and position of a bromo substituent on the quinoline or quinazolinone ring can significantly modulate the anticancer activity. nih.gov Studies on 6-bromo quinazoline derivatives have highlighted their potential as selective and potent anticancer agents. nih.gov
Evaluation of In Vitro Efficacy in Animal Models (e.g., P. berghei malaria mouse model, Leishmania donovani hamster model)
The therapeutic potential of quinoline analogues extends beyond cancer to infectious diseases, with notable activity demonstrated in animal models of malaria and leishmaniasis.
In the context of malaria, enantiomerically pure amino-alcohol quinolines have been evaluated for their in vivo efficacy in a Plasmodium berghei mouse model. researchgate.net These studies are crucial for determining the therapeutic window and preliminary effectiveness of new antimalarial candidates. Research has shown that certain (S)-quinoline derivatives exhibit survival rates in mice comparable to the established antimalarial drug mefloquine, albeit sometimes without complete clearance of the parasite at lower doses. researchgate.net The standard four-day suppressive test in P. berghei-infected mice is a common model for these evaluations. unimi.it
The table below outlines the types of in vivo studies conducted for quinoline analogues and related compounds.
| Disease Model | Animal Model | Compound Type | Key Findings | Reference |
| Malaria | Plasmodium berghei mouse model | Amino-alcohol quinolines | Survival rates similar to mefloquine. researchgate.net | researchgate.net |
| Malaria | Plasmodium berghei mouse model | Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline | Showed in vivo antimalarial efficacy. | unimi.it |
| Visceral Leishmaniasis | Leishmania donovani hamster model | General antileishmanial drugs (e.g., miltefosine (B1683995), paromomycin) | Model used for selection of drug resistance and efficacy studies. nih.govdndi.org | nih.govdndi.org |
Other Pharmacological Activities (e.g., Antinociceptive, Anti-inflammatory, Antioxidant, Anticonvulsant)
Analogues of this compound have been investigated for a variety of other pharmacological effects, demonstrating the versatility of the quinoline scaffold.
Antioxidant Activity: Bromophenol derivatives, which share the bromo-substituent feature, have been synthesized and evaluated for their antioxidant properties. nih.gov Certain methylated and acetylated bromophenol derivatives have shown the ability to mitigate oxidative damage and reduce reactive oxygen species (ROS) generation in cellular models. nih.gov The antioxidant capacity is often evaluated through various assays such as ABTS and DPPH radical scavenging assays. nih.gov The strategic inclusion of a thiazole (B1198619) ring in polyphenolic compounds has also been explored to enhance antioxidant activity. nih.gov
Anticonvulsant Activity: Several quinoline and related heterocyclic derivatives have been synthesized and screened for their anticonvulsant properties. For example, 7-(substituted-phenyl)-6,7-dihydro- cu.edu.egCurrent time information in Pasuruan, ID.nih.govtriazolo[1,5-a]pyrimidin-5(4H)-ones, which are structurally distinct but represent another class of nitrogen-containing heterocycles, have shown potent anticonvulsant effects in the maximal electroshock (MES) test in mice. nih.gov One of the most promising compounds from this series displayed a broad spectrum of activity against seizures induced by various chemical agents, suggesting multiple mechanisms of action. nih.gov Similarly, 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones have been identified as potent anticonvulsants with a favorable safety profile in preclinical tests. nih.gov
While direct evidence for the antinociceptive and anti-inflammatory activities of this compound analogues is limited in the provided search results, the broader class of quinoline derivatives is known to possess anti-inflammatory properties. jksus.org
The following table summarizes the other reported pharmacological activities of related compounds.
| Activity | Compound Type | Key Findings | Reference |
| Antioxidant | Methylated and acetylated bromophenol derivatives | Ameliorated H2O2-induced oxidative damage and ROS generation. nih.gov | nih.gov |
| Antioxidant | Thiazolyl-polyphenolic compounds | Exhibited significantly enhanced antioxidant activity compared to standards. nih.gov | nih.gov |
| Anticonvulsant | 7-(substituted-phenyl)-6,7-dihydro- cu.edu.egCurrent time information in Pasuruan, ID.nih.govtriazolo[1,5-a]pyrimidin-5(4H)-ones | Potent activity in the maximal electroshock (MES) test with a good safety margin. nih.gov | nih.gov |
| Anticonvulsant | 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones | Showed a MES ED50 value of 12.5 mg/kg in mice and a high protection index. nih.gov | nih.gov |
| Anti-inflammatory | Quinoline derivatives | Reported to possess anti-inflammatory activities. | jksus.org |
Mechanistic Investigations of Quinoline 4 Ol Biological Actions
Molecular Target Identification and Validation (e.g., Protein Kinases, Topoisomerases, Tubulin)
The biological activities of quinoline (B57606) derivatives are often attributed to their interaction with specific molecular targets crucial for cell function and proliferation.
Protein Kinases:
A significant area of research for quinoline-based compounds is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. researchgate.net Various quinoline derivatives have been identified as potent inhibitors of several protein kinases.
VEGFR-2, EGFR, and HER2 Inhibition: Quinazolin-4-one derivatives have been synthesized and shown to inhibit multiple protein kinases. mdpi.com For example, certain 4-anilinoquinazoline (B1210976) derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). mdpi.com Some 6,7-dimethoxy-4-anilinoquinazoline derivatives have also demonstrated significant inhibitory activity against VEGFR-2 kinase. mdpi.com One study reported a thioacetyl-benzohydrazide derivative of quinazolin-4-one with an IC50 value of 4.6 ± 0.06 μM against VEGFR-2 kinase. mdpi.com Novel quinazoline (B50416) sulfonamide derivatives have shown inhibitory activity against both EGFR with the T790M mutation and VEGFR-2, with IC50 values as low as 0.0728 and 0.0523 µM, respectively. mdpi.com Furthermore, some 2-sulfanylquinazolin-4(3H)-one derivatives have exhibited inhibitory activity against VEGFR2, EGFR, and HER2 in the nanomolar range. mdpi.com
Other Kinase Targets: Quinoline derivatives have been investigated as inhibitors for a broad spectrum of protein kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Met, and Transforming Growth Factor-β Receptor I (TβR-I). researchgate.net For instance, certain 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives have shown potent inhibition of c-Met with IC50 values in the nanomolar range. researchgate.net
Topoisomerases:
Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for cancer chemotherapy. nih.govmdpi.comnih.gov Several quinoline derivatives have been found to interfere with the function of these enzymes. nih.gov
Topoisomerase I/IIα Inhibition: A series of pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their ability to inhibit topoisomerase I and IIα. mdpi.comnih.gov One of the most effective compounds, 2E, demonstrated an equivalent inhibition of topoisomerase IIα activity to the well-known inhibitor etoposide (B1684455) at a concentration of 100 µM. mdpi.comnih.gov Another study on new nih.govnih.govnih.govtriazolo[4,3-c]quinazolines identified them as catalytic inhibitors of topoisomerase II. nih.gov
Tubulin:
Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division. nih.govresearchgate.net Inhibition of tubulin polymerization is a key mechanism for many anticancer drugs.
Tubulin Polymerization Inhibition: A series of quinoline derivatives have been designed as tubulin inhibitors that target the colchicine (B1669291) binding site. nih.govresearchgate.net One such derivative, compound 4c, was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. researchgate.net This compound also led to a notable reduction in β-tubulin mRNA levels in MDA-MB-231 breast cancer cells. nih.govresearchgate.net Similarly, novel quinazoline derivatives have been developed as tubulin polymerization inhibitors, with one compound, Q19, showing potent activity. nih.gov
Table 1: Molecular Targets of Quinoline Derivatives
Target Class Specific Target Derivative Class Observed Effect Reference Protein Kinase VEGFR-2 Quinazolin-4-one Inhibition (IC50 = 4.6 ± 0.06 μM for one derivative) Protein Kinase EGFR (T790M) Quinazoline sulfonamide Inhibition (IC50 = 0.0728 µM) Protein Kinase c-Met 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline Inhibition (IC50 in nanomolar range) nih.gov Topoisomerase Topoisomerase IIα Pyrazolo[4,3-f]quinoline Equivalent inhibition to etoposide at 100 µM [12, 13] Tubulin Tubulin (Colchicine binding site) Quinoline derivative Inhibition of polymerization (IC50 = 17 ± 0.3 μM) nih.gov
Analysis of Ligand-Receptor Binding Modes
Molecular docking studies have provided insights into the potential binding interactions of quinoline derivatives with their respective molecular targets.
Binding to Protein Kinases: Docking studies of 6-bromo quinazoline derivatives with EGFR have shown hydrogen bond interactions with key residues such as Cys773 and Met769, as well as π-sigma interactions with Leu820 and Leu694. researchgate.net For novel 2-sulfanylquinazolin-4(3H)-one derivatives, docking studies revealed hydrogen, hydrophobic, and halogen bonds with protein kinases like VEGFR2, EGFR, and HER2. mdpi.com
Binding to Tubulin: The binding mode of quinoline derivatives targeting the colchicine binding site of tubulin has been analyzed. nih.govresearchgate.net These studies indicate interactions with crucial amino acids within the active site, including hydrophilic interactions with residues like αThr179 and αVal181, and hydrophobic interactions within pockets of the β-tubulin subunit. nih.gov
Binding to DNA Topoisomerase: For nih.govnih.govnih.govtriazolo[4,3-c]quinazolines that inhibit topoisomerase II, docking studies showed that the planar aromatic moiety intercalates between DNA base pairs, forming pi-pi interactions with nucleotides like Thy9, Cyt8, Ade12, and Gua13. nih.gov
Table 2: Ligand-Receptor Binding Interactions of Quinoline Derivatives
Derivative Class Target Key Interacting Residues/Moieties Type of Interaction Reference 6-Bromo quinazoline EGFR Cys773, Met769, Leu820, Leu694 Hydrogen bond, π-sigma interactions 2-Sulfanylquinazolin-4(3H)-one VEGFR2, EGFR, HER2 Not specified Hydrogen, hydrophobic, and halogen bonds nih.gov Quinoline derivative Tubulin (Colchicine binding site) αThr179, αVal181 Hydrophilic interactions mdpi.com [1,2,4]Triazolo[4,3-c]quinazoline DNA-Topoisomerase II complex Thy9, Cyt8, Ade12, Gua13 Pi-pi interactions nih.gov
Investigation of Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Apoptosis Induction, Autophagy, Angiogenesis Inhibition)
Quinoline derivatives can exert their biological effects by modulating various cellular pathways that are fundamental to cancer cell survival and proliferation.
Cell Cycle Arrest: Several quinoline derivatives have been shown to induce cell cycle arrest. nih.govresearchgate.net For instance, a quinoline derivative targeting tubulin significantly induced cell cycle arrest in MDA-MB-231 cells at the G2 and M phases. researchgate.net Similarly, a novel quinazoline derivative, Q19, was found to arrest the HT-29 cell cycle at the G2/M phase. nih.gov
Apoptosis Induction: The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to trigger massive apoptosis, as evidenced by the activation of caspase-9 and cleavage of PARP. nih.gov A specific quinoline derivative, QC-4, induced nuclear damage and changes in membrane integrity, leading to apoptosis. nih.gov Furthermore, new benzo- and tetrahydrobenzo-[h]quinoline derivatives have demonstrated the ability to induce apoptosis in A549 cancer cells. nih.gov
Autophagy: Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or cell death. Some quinoline derivatives have been found to modulate this pathway. Derivatives of 6-cinnamamido-quinoline-4-carboxamide can induce autophagy and disrupt its propagation, ultimately leading to apoptotic cell death. nih.gov Novel quinoline derivatives have also been shown to inhibit Zika virus replication by inhibiting autophagy. nih.gov
Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Quinoline derivatives have been investigated for their anti-angiogenic properties. nih.govnih.gov Quinolinone derivatives were found to suppress angiogenesis in human umbilical vein endothelial cells (HUVECs) by blocking the VEGF-induced VEGFR2 signaling pathway. nih.gov The quinoline derivative QC-4 also exhibited anti-angiogenic effects. nih.gov
DNA Binding and Intercalation Studies
Direct interaction with DNA is another mechanism through which quinoline derivatives can exert their cytotoxic effects. nih.gov
DNA Intercalation: Several studies have shown that quinoline derivatives can act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov The interaction of new benzo- and tetrahydrobenzo-[h]quinoline derivatives with calf thymus DNA (CT-DNA) was confirmed using UV and fluorescence spectroscopy. nih.gov Computational docking studies further supported the ability of these compounds to interact with DNA as intercalating agents. nih.gov
Computational Chemistry and Molecular Modeling in Quinoline 4 Ol Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the interactions that stabilize the ligand-receptor complex and for estimating the binding affinity, often expressed as a docking score or binding energy.
In the study of quinoline (B57606) derivatives, molecular docking is widely employed to identify potential biological targets and elucidate mechanisms of action. For instance, various quinoline compounds have been docked against enzymes like DNA gyrase, a target for anti-tubercular agents, and HIV reverse transcriptase, a key enzyme in the life cycle of the HIV virus. nih.govnih.govnih.gov The binding energy, calculated in kcal/mol, indicates the stability of the interaction; a more negative value suggests a stronger and more stable binding.
Studies on bromo-substituted quinoline derivatives have shown potent activity, which is often rationalized through docking simulations that reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the target's active site. nih.gov For example, research on quinoline derivatives targeting HIV reverse transcriptase identified a compound with a bromo-substituted phenyl ring as having a high binding affinity, with a docking score of -10.67 kcal/mol. nih.govbohrium.com Another study on quinoline derivatives as potential anti-tubercular agents found a lead compound with a binding energy of -18.8 kcal/mol against DNA gyrase. nih.gov Similarly, docking of quinoline derivatives against the breast cancer target Topo2α revealed a lead ligand with a binding energy of -10.4 kcal/mol. researchgate.net These findings underscore the utility of molecular docking in identifying promising therapeutic candidates within the quinoline class.
Interactive Table: Molecular Docking of Quinoline Derivatives Against Various Targets
| Ligand/Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interactions Noted |
| Bromo-substituted quinoline derivative | HIV Reverse Transcriptase | -10.67 | Hydrogen bonding, hydrophobic interactions nih.govbohrium.com |
| Quinoline derivative (Compound 10) | DNA Gyrase (Anti-tubercular) | -18.8 | Not specified nih.gov |
| Quinoline derivative (Ligand 29) | Topoisomerase IIα (Breast Cancer) | -10.4 | Higher affinity than reference drug Doxorubicin (-6.9 kcal/mol) researchgate.net |
| Dihydroxyl-quinoline derivatives | Acetylcholinesterase (Alzheimer's) | -7.9 to -9.1 | Exceeds affinity of natural substrate nih.gov |
| Fluoroquinolone (Compound C) | E. coli Gyrase B | -8.562 | Strong inhibitory potential uobaghdad.edu.iq |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. DFT provides insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comschrodinger.com These calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting how it will interact with other chemical species. arabjchem.org
For quinoline derivatives, DFT studies have been instrumental in correlating molecular structure with observed activity. For example, calculations on various substituted quinolines have determined their HOMO-LUMO gaps, helping to explain their stability and potential as electronic materials or bioactive agents. scirp.org One study on quinoline itself calculated a HOMO-LUMO gap of approximately 4.83 eV. scirp.org Another investigation on newly designed fluoroquinolones reported energy gaps ranging from 0.130 eV to 0.1609 eV, suggesting significant differences in reactivity among the derivatives. uobaghdad.edu.iq
Interactive Table: DFT-Calculated Electronic Properties of Quinoline Derivatives
| Compound/Derivative | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 scirp.org |
| 8-hydroxy-2-methyl quinoline | DFT | -5.55 | -1.03 | 4.52 arabjchem.org |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | DFT | -6.12 | -1.74 | 4.38 arabjchem.org |
| Fluoroquinolone (Compound E) | DFT/B3LYP/6-311G(d,p) | Not Specified | Not Specified | 0.130 uobaghdad.edu.iq |
| Fluoroquinolone (Compound C) | DFT/B3LYP/6-311G(d,p) | Not Specified | Not Specified | 0.1609 uobaghdad.edu.iq |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. In drug discovery, MD simulations are used to study the conformational flexibility of ligands and proteins, the stability of ligand-protein complexes, and the dynamics of the binding process.
For quinoline-4-ol research, MD simulations can validate the results of molecular docking by assessing the stability of the predicted binding poses. researchgate.netnih.gov A simulation can reveal whether a ligand remains securely in the binding pocket or if it dissociates over time. It also shows how the protein might change its conformation to accommodate the ligand, a phenomenon known as induced fit.
Studies on quinoline derivatives as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease, have used MD simulations to confirm the stability of the docked complexes. nih.govresearchgate.netnih.gov These simulations track key intermolecular interactions, such as hydrogen bonds, over the simulation period (e.g., 100 nanoseconds), providing a detailed picture of the binding dynamics and confirming the compound's potential as a stable inhibitor. mdpi.comnih.gov The analysis often involves calculating the root-mean-square deviation (RMSD) of the ligand and protein to quantify their movement and stability throughout the simulation. mdpi.com
In Silico Screening for Novel Quinoline-4-ol Scaffolds
In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov This approach drastically narrows down the number of candidates for experimental testing.
Virtual screening campaigns for novel quinoline-4-ol scaffolds often begin with a library of commercially available or virtually generated compounds. These libraries can contain millions of molecules. nih.govnih.gov Using high-throughput molecular docking, each compound in the library is docked to the target protein's active site. The compounds are then ranked based on their docking scores and predicted binding modes. The top-ranked compounds, which show the most promise, are then selected for synthesis and in vitro testing. nih.gov
This methodology has been successfully applied to identify quinoline-based inhibitors for various diseases. For example, a virtual screening of a library of FDA-approved quinoline drugs was conducted to find potential inhibitors for SARS-CoV-2 proteins, highlighting the power of repurposing existing drugs and discovering new leads from large chemical databases. nih.govnih.gov The development of quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, further refines the design and selection of new, more potent quinoline derivatives. biointerfaceresearch.comnih.govresearchgate.net
Q & A
Basic: What are the established synthetic routes for 7-bromo-6-methyl-2-propylquinoline-4-ol?
Methodological Answer:
The compound can be synthesized via functionalization of a quinoline scaffold. A common approach involves:
Core Formation : Start with 6-amino-2-methylquinolin-4-ol, as described in , which undergoes condensation or cyclization reactions.
Bromination : Introduce bromine at the 7-position using brominating agents (e.g., NBS or Br₂ in acidic media).
Propylation : Alkylate the 2-position with propyl halides or via nucleophilic substitution under basic conditions.
Key Variables : Solvent choice (e.g., ethanol for reflux), temperature (80–150°C), and catalysts (e.g., NaOAc in anhydrous ethanol) significantly impact yields .
Advanced: How can regioselectivity challenges during bromination be addressed?
Methodological Answer:
Regioselectivity in bromination depends on:
- Directing Groups : The 4-hydroxyl group in the quinoline scaffold directs electrophilic substitution to the 7-position.
- Reagent Choice : Use of Br₂ in H₂SO₄ vs. N-bromosuccinimide (NBS) alters reaction pathways. For example, NBS with catalytic H₂SO₄ minimizes di-substitution byproducts.
- Temperature Control : Lower temperatures (0–5°C) favor monobromination.
Data Contradiction : shows competing bromination at adjacent positions if steric hindrance from the 6-methyl group is not managed. Optimize steric/electronic effects using DFT calculations .
Basic: What spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions via characteristic shifts:
- Quinoline C4-OH: δ ~10–12 ppm (broad singlet).
- Propyl chain: δ 0.8–1.6 ppm (triplet for CH₃, multiplet for CH₂).
- HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 294.03 for C₁₃H₁₅BrNO).
- IR : Detect hydroxyl (3200–3600 cm⁻¹) and aromatic C-Br (550–650 cm⁻¹) stretches .
Advanced: How do reaction conditions influence byproduct formation in thiourea derivatization?
Methodological Answer:
Thiourea derivatives (e.g., 2-[(4-hydroxy-2-methylquinolin-6-yl)imino]-1,3-thiazolidin-4-one) form via reactions with bromoacetophenone or ethyl bromoacetate. Byproducts arise from:
- Competitive Alkylation : Excess bromo reagents lead to N- vs. S-alkylation.
- Solvent Effects : Polar aprotic solvents (DMF) favor thiazolidinone formation, while ethanol promotes hydrolysis.
Mitigation : Use stoichiometric control (1:1 molar ratio) and sodium acetate as a base to suppress protonation of thiourea .
Basic: What are the key stability considerations for this compound?
Methodological Answer:
- Light Sensitivity : The bromoquinoline core is prone to photodegradation. Store in amber vials under inert gas.
- Thermal Stability : Decomposition occurs above 200°C; DSC/TGA analysis is recommended for storage guidelines.
- Hydrolysis : The 4-hydroxyl group may esterify or oxidize in humid environments. Use desiccants and anhydrous solvents during handling .
Advanced: How can computational methods optimize synthetic yield?
Methodological Answer:
- DFT Calculations : Predict bromination regioselectivity by analyzing Fukui indices for electrophilic attack.
- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. dioxane) on reaction kinetics.
- Machine Learning : Train models on existing quinoline synthesis data to predict optimal conditions (temperature, catalyst loading) .
Basic: What biological screening assays are suitable for this compound?
Methodological Answer:
- Antimicrobial Activity : Use microdilution assays (MIC determination) against S. aureus and E. coli.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety thresholds.
- Enzyme Inhibition : Test against malaria PfCRT or COVID-19 PLpro proteases, leveraging quinoline’s known bioactivity .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions may arise from:
- Impurity Profiles : HPLC-MS quantification of byproducts (e.g., de-brominated analogs).
- Assay Conditions : Varying pH or serum content in cell culture media alters compound bioavailability.
- Structural Analogues : Compare with 6-fluoro or 4-chloro derivatives (see ) to isolate bromine’s role. Standardize protocols using OECD guidelines .
Basic: What functional group transformations are feasible?
Methodological Answer:
- Hydroxyl Group : Acylation (acetic anhydride), sulfonation, or phosphorylation.
- Bromine : Suzuki coupling (e.g., with aryl boronic acids) to introduce aryl groups.
- Propyl Chain : Oxidation to carboxylic acid (KMnO₄/H⁺) or halogenation (NBS/peroxides) .
Advanced: How to design a structure-activity relationship (SAR) study?
Methodological Answer:
Core Modifications : Synthesize analogs with varying substituents (e.g., 6-ethyl, 2-butyl).
Bioisosteres : Replace bromine with CF₃ or Cl (see ).
3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic features with activity.
Example : shows methoxy-aryl quinolines enhance P-glycoprotein inhibition; apply similar logic to brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
